L-Histidinmethylesterdihydrochlorid

Übersicht

Beschreibung

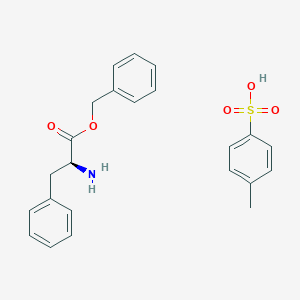

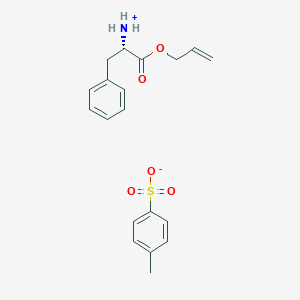

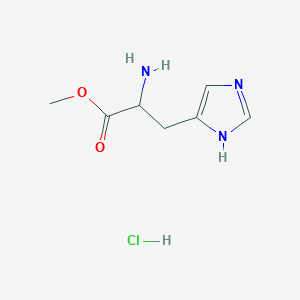

Methyl L-histidinate dihydrochloride is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its ability to form stable complexes with metals and its role in the synthesis of various biologically active molecules .

Wissenschaftliche Forschungsanwendungen

Methyl-L-Histidinat-Dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht für seine Rolle in der Enzymkatalyse und Proteininteraktionen.

Industrie: Wird in der Produktion von Metall-Chelatbildnern und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-L-Histidinat-Dihydrochlorid beruht auf seiner Fähigkeit, stabile Komplexe mit Metallen zu bilden, und seiner Rolle bei der Katalyse verschiedener biochemischer Reaktionen. Die Verbindung interagiert mit molekularen Zielstrukturen wie Enzymen und Proteinen und beeinflusst deren Aktivität und Stabilität. Die beteiligten Wege umfassen die Metall-Ionen-Koordination und die Peptidbindungsbildung .

Ähnliche Verbindungen:

- L-Histidinmethylester

- N-Methacryloyl-(L)-Histidinmethylester

- L-Histidin-Dihydrochlorid

Vergleich: Methyl-L-Histidinat-Dihydrochlorid ist aufgrund seiner Fähigkeit, stabile Metallkomplexe zu bilden, und seiner Vielseitigkeit in verschiedenen chemischen Reaktionen einzigartig. Im Vergleich zu L-Histidinmethylester weist es eine verbesserte Stabilität und Reaktivität auf. N-Methacryloyl-(L)-Histidinmethylester wird hauptsächlich für Metall-Chelat-Anwendungen verwendet, während L-Histidin-Dihydrochlorid häufiger in biochemischen Studien eingesetzt wird .

Biochemische Analyse

Biochemical Properties

L-Histidine methyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It can act as a reactant to synthesize imidazopyridine derivatives through the Pictet-Spegler reaction with different aldehydes . Additionally, it can be used to create metal-chelating ligands, such as N-methacryloyl-(L)-histidine methyl ester, by reacting with methacryloyl chloride . This compound interacts with various enzymes and proteins, including histidine decarboxylase, which converts histidine to histamine, a process crucial for maintaining optimal pH for cell growth .

Cellular Effects

L-Histidine methyl ester dihydrochloride influences various cellular processes. It has been shown to cause skin and respiratory irritation, as well as serious eye irritation . These effects suggest that the compound can impact cell signaling pathways and gene expression related to inflammatory responses. Additionally, its role in peptide synthesis implies that it may affect cellular metabolism by influencing the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, L-Histidine methyl ester dihydrochloride exerts its effects through binding interactions with biomolecules. For instance, it can act as a metal-chelating ligand, forming complexes with metal ions . This property is essential for its role in peptide synthesis and other biochemical reactions. Furthermore, the compound can undergo amidation reactions with poly(α,β-L-aspartic acid) to form zwitterionic polypeptide derivatives . These interactions highlight its versatility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidine methyl ester dihydrochloride can change over time. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and degradation . Long-term exposure to moisture can lead to the degradation of the compound, potentially altering its effectiveness in biochemical reactions. Therefore, it is crucial to store it under inert gas and in a cool, dry environment to maintain its stability .

Dosage Effects in Animal Models

The effects of L-Histidine methyl ester dihydrochloride vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that high doses of histidine derivatives can lead to adverse effects such as skin and respiratory irritation . These findings suggest that careful consideration of dosage is necessary to avoid toxic effects and ensure the compound’s efficacy in research applications.

Metabolic Pathways

L-Histidine methyl ester dihydrochloride is involved in several metabolic pathways. It can be converted to histamine through the action of histidine decarboxylase . Histamine plays a crucial role in various physiological processes, including immune responses and neurotransmission. Additionally, the compound can participate in the synthesis of other histidine derivatives, such as ergothioneine, which has antioxidant properties .

Transport and Distribution

Within cells and tissues, L-Histidine methyl ester dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in water and other solvents facilitates its distribution in biological systems . The compound’s ability to form complexes with metal ions also influences its localization and accumulation in specific cellular compartments .

Subcellular Localization

L-Histidine methyl ester dihydrochloride’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining the compound’s activity and function within cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methyl-L-Histidinat-Dihydrochlorid kann durch Veresterung von L-Histidin mit Methanol in Gegenwart von Salzsäure synthetisiert werden. Die Reaktion umfasst in der Regel die folgenden Schritte:

- Lösen Sie L-Histidin in Methanol.

- Fügen Sie der Lösung Salzsäure hinzu.

- Erhitzen Sie das Gemisch unter Rückflussbedingungen für mehrere Stunden.

- Kühlen Sie das Reaktionsgemisch ab und fällen Sie das Produkt durch Zugabe eines Nichtlösungsmittels wie Diethylether aus.

- Filtern und trocknen Sie den Niederschlag, um Methyl-L-Histidinat-Dihydrochlorid zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Methyl-L-Histidinat-Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Methyl-L-Histidinat-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann mit verschiedenen Aldehyden in der Pictet-Spengler-Reaktion reagieren, um Imidazopyridinderivate zu bilden.

Amidierungsreaktionen: Es kann mit Poly(α,β-L-Asparaginsäure) reagieren, um zwitterionische Polypeptiderivate zu bilden.

Komplexierungsreaktionen: Es kann durch Reaktion mit Methacryloylchlorid Metall-Chelatliganden bilden.

Häufige Reagenzien und Bedingungen:

Pictet-Spengler-Reaktion: Aldehyde, saure Bedingungen.

Amidierungsreaktion: Poly(α,β-L-Asparaginsäure), Kupplungsreagenzien.

Komplexierungsreaktion: Methacryloylchlorid, basische Bedingungen.

Hauptprodukte:

- Imidazopyridinderivate

- Zwitterionische Polypeptiderivate

- Metall-Chelatliganden

Wirkmechanismus

The mechanism of action of Methyl L-histidinate dihydrochloride involves its ability to form stable complexes with metals and its role in catalyzing various biochemical reactions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and stability. The pathways involved include metal ion coordination and peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

- L-histidine methyl ester

- N-methacryloyl-(L)-histidine methyl ester

- L-histidine dihydrochloride

Comparison: Methyl L-histidinate dihydrochloride is unique due to its ability to form stable metal complexes and its versatility in various chemical reactions. Compared to L-histidine methyl ester, it has enhanced stability and reactivity. N-methacryloyl-(L)-histidine methyl ester is primarily used for metal-chelating applications, while L-histidine dihydrochloride is more commonly used in biochemical studies .

Eigenschaften

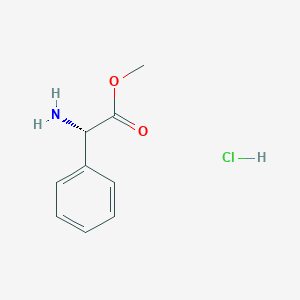

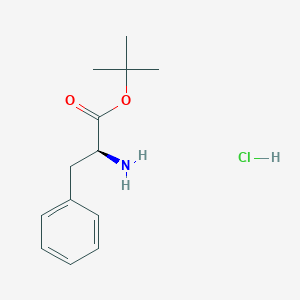

IUPAC Name |

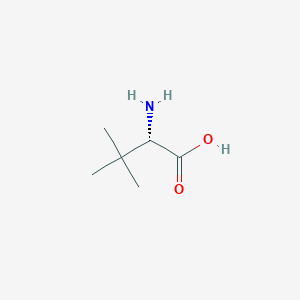

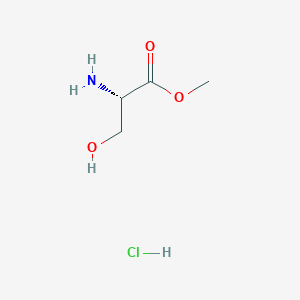

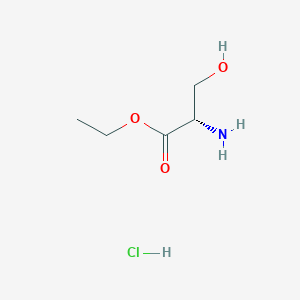

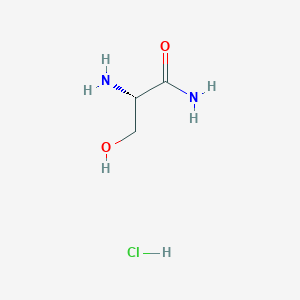

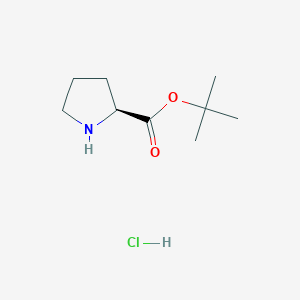

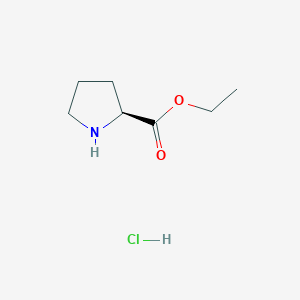

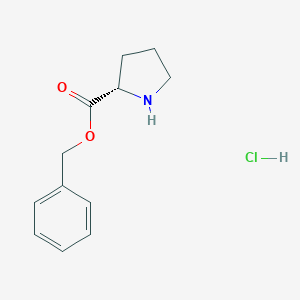

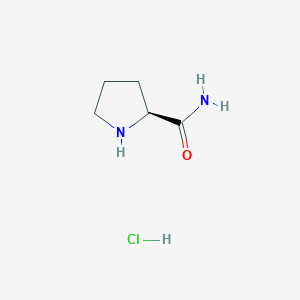

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAYENIPKPKKMV-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-87-9 | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.